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Compound of Interest

Compound Name: Lsd1-IN-23

Cat. No.: B15586864 Get Quote

In the landscape of epigenetic drug discovery, the inhibition of Lysine-Specific Demethylase 1

(LSD1) has emerged as a promising strategy for the treatment of various cancers. This guide

provides a detailed comparative analysis of two notable LSD1 inhibitors: Lsd1-IN-23 and

GSK2879552. This document is intended for researchers, scientists, and drug development

professionals, offering a comprehensive overview of their biochemical properties, mechanisms

of action, and supporting experimental data to inform future research and development efforts.

Introduction to Lsd1-IN-23 and GSK2879552
GSK2879552 is a potent, selective, and irreversible, mechanism-based inactivator of LSD1.[1]

Developed by GlaxoSmithKline, it progressed to Phase I clinical trials for the treatment of small

cell lung cancer (SCLC) and acute myeloid leukemia (AML), although these trials were

ultimately terminated.[2] Its mechanism of action involves the formation of a covalent adduct

with the FAD cofactor in the active site of LSD1.

Lsd1-IN-23 is a more recently identified inhibitor of LSD1, characterized as a mixed

competitive/non-competitive inhibitor.[3] It has shown significant activity in preclinical models of

neuroblastoma.[3] Unlike GSK2879552, Lsd1-IN-23 is a reversible inhibitor.[4]

Quantitative Data Summary
The following tables summarize the key quantitative data for Lsd1-IN-23 and GSK2879552

based on available literature.
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Table 1: Biochemical Potency

Compound Target IC50
Mechanism of
Inhibition

Reference

Lsd1-IN-23 LSD1 0.58 µM

Mixed

competitive/non-

competitive,

Reversible

[3]

GSK2879552 LSD1 24 nM
Irreversible,

Covalent
[5]

Table 2: Cellular Activity

Compound Cell Line(s) Effect Concentration Reference

Lsd1-IN-23

Neuroblastoma

cells (CHP134

and IMR32)

Enhanced

cytotoxicity in

combination with

bortezomib

0.1 µM [3]

GSK2879552
SCLC and AML

cell lines

Anti-proliferative

effects

Potent growth

inhibition in 19 of

25 AML cell lines

(average EC50 =

38 nM)

[5]

AML cell lines

Increased

expression of

CD11b and

CD86

(differentiation

markers)

EC50 values of

13 nM (CD86)

and 7 nM

(CD11b) in SKM-

1 cells

[5]

Table 3: In Vivo Efficacy
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Compound Cancer Model Administration Effect Reference

Lsd1-IN-23

Not reported in

available

literature

- - -

GSK2879552
SCLC xenograft-

bearing mice
1.5 mg/kg, p.o.

Tumor growth

inhibition
[6]

Mouse model of

AML

Treatment upon

engraftment

Significant delay

in leukemia

onset

[7]

Mechanism of Action and Signaling Pathways
LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme, removes methyl groups from

mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional

repression. It can also demethylate other substrates, including p53. Both Lsd1-IN-23 and

GSK2879552 target the catalytic activity of LSD1, albeit through different mechanisms, thereby

preventing the demethylation of its substrates and leading to the reactivation of tumor

suppressor genes.
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Mechanism of LSD1 Inhibition
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Figure 1: Simplified signaling pathway of LSD1 and its inhibition.

Experimental Protocols
LSD1 Biochemical Inhibition Assay (Fluorometric)
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This protocol describes a common method for determining the in vitro potency (IC50) of LSD1

inhibitors.

Materials:

Recombinant human LSD1 enzyme

Dimethylated H3K4 peptide substrate

LSD1 Assay Buffer

Horseradish Peroxidase (HRP)

Fluorometric Substrate (e.g., Amplex Red)

Test inhibitors (Lsd1-IN-23 or GSK2879552) serially diluted in DMSO

96-well black microplate

Fluorescence plate reader

Procedure:

Prepare a reaction mixture containing LSD1 Assay Buffer, HRP, and the Fluorometric

Substrate.

Add 10 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells.

Add 20 µL of LSD1 enzyme to each well and incubate for 10-15 minutes at room

temperature.

Initiate the reaction by adding 20 µL of the dimethylated H3K4 peptide substrate.

Incubate the plate at 37°C for 30-60 minutes.

Measure the fluorescence intensity at an excitation wavelength of 530-540 nm and an

emission wavelength of 585-595 nm.
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Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control

and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay
This protocol outlines a method to assess the effect of LSD1 inhibitors on the proliferation of

cancer cell lines.

Materials:

Cancer cell lines (e.g., SCLC, AML, or neuroblastoma cell lines)

Complete cell culture medium

Test inhibitors (Lsd1-IN-23 or GSK2879552) serially diluted in DMSO

96-well clear-bottom cell culture plates

Cell viability reagent (e.g., CellTiter-Glo®)

Luminometer

Procedure:

Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to

attach overnight.

Treat the cells with serial dilutions of the inhibitors or DMSO (vehicle control).

Incubate the cells for 6-10 days at 37°C in a humidified incubator with 5% CO2.

Add the cell viability reagent to each well according to the manufacturer's instructions.

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

Measure the luminescence using a luminometer.

Calculate the percent inhibition of cell proliferation for each inhibitor concentration and

determine the EC50 value.
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General Experimental Workflow for LSD1 Inhibitor Evaluation
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Figure 2: A typical workflow for the preclinical evaluation of LSD1 inhibitors.

Comparative Discussion
Potency and Mechanism: GSK2879552 is significantly more potent than Lsd1-IN-23 in

biochemical assays, with an IC50 in the nanomolar range compared to the sub-micromolar

activity of Lsd1-IN-23. This difference in potency is likely attributable to their distinct

mechanisms of inhibition. The irreversible, covalent binding of GSK2879552 to LSD1 leads to a
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more sustained and potent inhibition of the enzyme's activity. In contrast, the reversible nature

of Lsd1-IN-23's binding may result in a less durable inhibitory effect.

Cellular Activity and Therapeutic Potential: Both inhibitors have demonstrated anti-cancer

activity in relevant cell lines. GSK2879552 showed broad anti-proliferative effects in SCLC and

AML cell lines and induced differentiation, a key therapeutic goal in leukemia.[5][8] The cellular

effects of Lsd1-IN-23 have been primarily characterized in neuroblastoma, where it enhances

the efficacy of other anti-cancer agents like bortezomib.[3] The more extensive preclinical

characterization of GSK2879552 highlights its potential as a standalone or combination therapy

in hematological malignancies and SCLC. The therapeutic potential of Lsd1-IN-23, particularly

in solid tumors like neuroblastoma, warrants further investigation.

Clinical Development: The clinical development of GSK2879552 was halted due to an

unfavorable risk-benefit profile observed in Phase I trials.[2] This underscores the challenges in

translating potent in vitro activity into safe and effective clinical outcomes. The adverse events

observed with GSK2879552 may be related to its irreversible mechanism of action or off-target

effects. As Lsd1-IN-23 is a reversible inhibitor, it may offer a different safety profile, which could

be an advantage in future clinical development. However, no clinical trial data for Lsd1-IN-23 is

currently available.

Conclusion
Lsd1-IN-23 and GSK2879552 represent two distinct classes of LSD1 inhibitors with different

mechanisms of action, potencies, and stages of development. GSK2879552 is a highly potent,

irreversible inhibitor with a wealth of preclinical data, though its clinical development has been

discontinued. Lsd1-IN-23 is a more recent, reversible inhibitor with promising activity in

neuroblastoma models.

For researchers, the choice between these inhibitors will depend on the specific research

question. GSK2879552 may serve as a valuable tool compound for studying the effects of

potent and sustained LSD1 inhibition, while Lsd1-IN-23 offers an opportunity to investigate the

therapeutic potential of a reversible LSD1 inhibitor, potentially with a more favorable safety

profile. Further head-to-head comparative studies are warranted to fully elucidate their relative

advantages and disadvantages and to guide the development of the next generation of LSD1-

targeted therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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